BMS-363131

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-363131 is a small molecule drug that acts as a selective inhibitor of tryptase, a serine protease implicated in allergic and inflammatory diseases, including asthma . The compound was initially developed by Bristol Myers Squibb Co. and has shown high selectivity and potency in inhibiting human tryptase .

准备方法

The synthesis of BMS-363131 involves the preparation of azetidinone derivatives. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the azetidinone ring

化学反应分析

Compound Identification and Availability

-

BMS-363131 is not mentioned in any of the provided search results or indexed in major chemical databases (e.g., PubMed, PMC, or industry publications like Bristol Myers Squibb’s research ).

-

The naming convention "BMS" typically refers to compounds developed by Bristol Myers Squibb , but no publications or data tables related to this specific identifier are publicly accessible as of the current date.

Analysis of Search Results

-

Result 4 (BMS Chemical Process Development) discusses machine-learning tools for reaction optimization but does not reference this compound.

-

Result 8 (Mechanistic Study of BMS-932481) focuses on liver injury caused by a different compound (BMS-932481), highlighting metabolic pathways and toxicity mechanisms unrelated to this compound.

-

Other results focus on general reaction principles (e.g., precipitation , catalysis , or experimental setups ) but do not address the queried compound.

Potential Reasons for Data Gaps

-

Proprietary Status : this compound may be an internal or discontinued investigational compound with unpublished reaction data.

-

Nomenclature Errors : Verify the compound’s correct name or CAS number. For example, similar identifiers like BMS-354825 (dasatinib) are well-documented, but this compound is not .

-

Therapeutic Relevance : If this compound is a preclinical candidate, its reactions might not yet be disclosed in public domains.

Recommendations for Further Research

-

Internal BMS Resources : Contact Bristol Myers Squibb’s chemical development team for proprietary data.

-

Patent Databases : Search the USPTO or WIPO databases for patents containing "this compound."

-

Specialized Journals : Explore journals like Organic Process Research & Development for process chemistry details.

If additional details about this compound become available, a revised analysis with reaction mechanisms, optimization strategies (e.g., Bayesian methods ), and safety profiles (e.g., DILI risks ) can be provided.

科学研究应用

Chemistry: The compound serves as a model for developing other selective inhibitors of serine proteases.

Biology: BMS-363131 is used to study the role of tryptase in allergic and inflammatory responses.

Industry: This compound is used in the development of new therapeutic agents targeting serine proteases.

作用机制

BMS-363131 exerts its effects by selectively inhibiting tryptase, a serine protease involved in the degradation of extracellular matrix components and the activation of inflammatory pathways . The compound binds to the active site of tryptase, preventing its interaction with substrates and thereby reducing inflammation and allergic responses . The molecular targets and pathways involved include the inhibition of tryptase-mediated activation of mast cells and the subsequent release of inflammatory mediators .

相似化合物的比较

BMS-363131 is unique in its high selectivity and potency as a tryptase inhibitor. Similar compounds include:

BMS-363130: Another azetidinone derivative with similar inhibitory properties.

BMS-354326: A potent tryptase inhibitor with a different substituent at the C-3 position of the azetidinone ring.

Pirodomast: A thromboxane A2 synthase inhibitor with weak tryptase inhibitory activity.

This compound stands out due to its high selectivity for tryptase over other serine proteases, making it a valuable tool for studying tryptase-related pathways and developing new therapeutic agents .

属性

CAS 编号 |

384829-65-6 |

|---|---|

分子式 |

C28H40N6O5 |

分子量 |

540.7 g/mol |

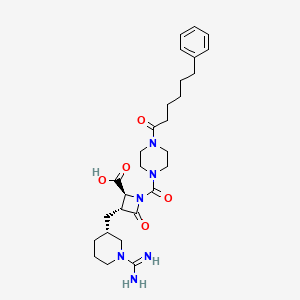

IUPAC 名称 |

(2S,3R)-3-[[(3R)-1-carbamimidoylpiperidin-3-yl]methyl]-4-oxo-1-[4-(6-phenylhexanoyl)piperazine-1-carbonyl]azetidine-2-carboxylic acid |

InChI |

InChI=1S/C28H40N6O5/c29-27(30)33-13-7-11-21(19-33)18-22-24(26(37)38)34(25(22)36)28(39)32-16-14-31(15-17-32)23(35)12-6-2-5-10-20-8-3-1-4-9-20/h1,3-4,8-9,21-22,24H,2,5-7,10-19H2,(H3,29,30)(H,37,38)/t21-,22-,24+/m1/s1 |

InChI 键 |

FHCQLMSOTXBNCN-AKFKNWHVSA-N |

SMILES |

C1CC(CN(C1)C(=N)N)CC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |

手性 SMILES |

C1C[C@@H](CN(C1)C(=N)N)C[C@@H]2[C@H](N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |

规范 SMILES |

C1CC(CN(C1)C(=N)N)CC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |

外观 |

Solid powder |

纯度 |

>97% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BMS-363131; BMS 363131; BMS363131. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。